molecular formula C19H22BrFN2O B10882524 1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine

1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine

Cat. No.: B10882524
M. Wt: 393.3 g/mol
InChI Key: KBSKPGGABMWQOV-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with 4-fluorobenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield 1-(5-bromo-2-hydroxybenzyl)-4-(4-fluorobenzyl)piperazine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine would depend on its specific interactions with molecular targets. It might bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxybenzyl)-4-(4-fluorobenzyl)piperazine
  • 1-(5-Bromo-2-methoxyphenyl)-4-(4-fluorophenyl)piperazine
  • 1-(5-Bromo-2-methoxybenzyl)-4-(4-chlorobenzyl)piperazine

Uniqueness

1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine is unique due to the specific combination of substituents on the benzyl and piperazine rings, which can influence its pharmacological properties and reactivity. The presence of both bromo and fluoro groups might enhance its binding affinity to certain biological targets or alter its metabolic stability.

Properties

Molecular Formula

C19H22BrFN2O

Molecular Weight

393.3 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C19H22BrFN2O/c1-24-19-7-4-17(20)12-16(19)14-23-10-8-22(9-11-23)13-15-2-5-18(21)6-3-15/h2-7,12H,8-11,13-14H2,1H3

InChI Key

KBSKPGGABMWQOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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